molecular formula C23H22N4O4S B13766656 Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- CAS No. 76708-33-3

Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-

Cat. No.: B13766656
CAS No.: 76708-33-3
M. Wt: 450.5 g/mol
InChI Key: XGXRFAGNUIUJEZ-UHFFFAOYSA-N
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Description

Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine moiety and a methoxy-substituted phenyl group. It is known for its potential use in medicinal chemistry, particularly in the development of anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- typically involves multiple steps. One common method includes the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . This reaction produces N-(4-methoxy-2-nitrophenyl)acetamide, which can then undergo further modifications to introduce the acridine moiety and the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- involves its interaction with specific molecular targets within cells. It is believed to interfere with DNA replication and repair processes, leading to cell death in cancer cells. The compound’s acridine moiety allows it to intercalate into DNA, disrupting its normal function and triggering apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and disrupt cellular processes makes it a promising candidate for further research in medicinal chemistry.

Properties

CAS No.

76708-33-3

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]acetamide

InChI

InChI=1S/C23H22N4O4S/c1-14(28)24-15-8-10-18-21(12-15)25-19-7-5-4-6-17(19)23(18)26-20-11-9-16(13-22(20)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26)

InChI Key

XGXRFAGNUIUJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Origin of Product

United States

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